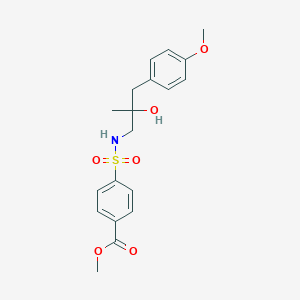
methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H23NO6S and its molecular weight is 393.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-(N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a benzoate core with a sulfamoyl group and a methoxy-substituted phenyl ring, which may contribute to its biological activity.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₅S |
| Molecular Weight | 350.42 g/mol |
| Functional Groups | Sulfamoyl, Methoxy, Hydroxy |
| Solubility | Soluble in organic solvents; limited in water |
Antiproliferative Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of sulfamoyl benzoates have been shown to inhibit the growth of cancer cells through mechanisms involving the inhibition of carbonic anhydrase (CA) isozymes, which are overexpressed in tumors .
Case Study: Antiproliferative Effects
A study focusing on methyl sulfamoyl benzoates demonstrated that modifications to the substituents on the benzenesulfonamide ring can enhance selectivity and potency against specific cancer cell lines. For example, compounds with a primary sulfonamide group showed promising results against CAIX, a marker for tumor aggressiveness .
Antioxidant Activity
Additionally, compounds similar to this compound have shown antioxidant properties. The presence of hydroxyl and methoxy groups is believed to contribute to their ability to scavenge free radicals and reduce oxidative stress .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl 4-hydroxybenzoate | 10.5 | Free radical scavenging |
| Methyl 4-sulfamoylbenzoate | 8.7 | Inhibition of lipid peroxidation |
| Methyl 4-(N-sulfamoyl) | 12.3 | Reducing oxidative stress |
Antibacterial Activity
The compound’s structural features suggest potential antibacterial properties as well. Compounds with similar methoxy and hydroxyl substitutions have demonstrated activity against Gram-positive bacteria such as Enterococcus faecalis with minimal inhibitory concentrations (MIC) reported at low micromolar levels .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Carbonic Anhydrase : Targeting CAIX may disrupt tumor pH regulation and promote apoptosis in cancer cells.
- Antioxidant Mechanisms : The compound may protect cells from oxidative damage by scavenging reactive oxygen species (ROS).
- Antibacterial Effects : The structural motifs may interfere with bacterial cell wall synthesis or function.
Propriétés
IUPAC Name |
methyl 4-[[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-19(22,12-14-4-8-16(25-2)9-5-14)13-20-27(23,24)17-10-6-15(7-11-17)18(21)26-3/h4-11,20,22H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALVJZPAZPSSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














